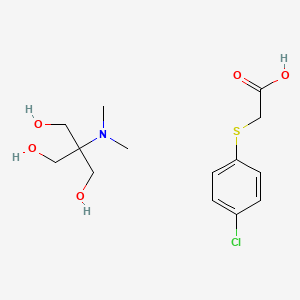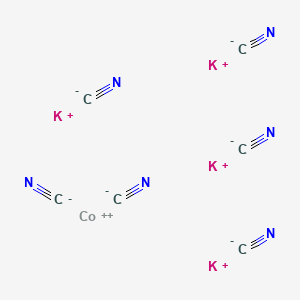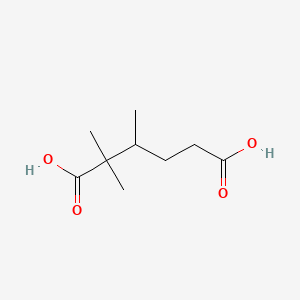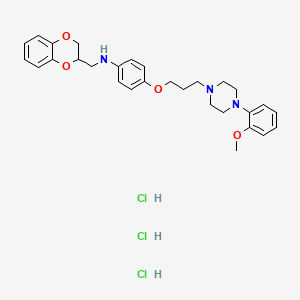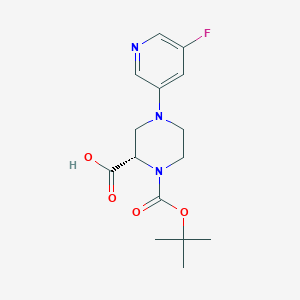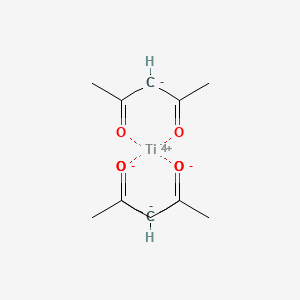
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C17H29ClN2O3. It is known for its unique structure, which includes an amino group, a butoxy group, and a benzoyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride typically involves the following steps:
Formation of the Benzoyl Group: The initial step involves the reaction of 3-amino-4-butoxybenzoic acid with a suitable reagent to form the benzoyl group.
Attachment of the Oxyethyl Group: The benzoyl group is then reacted with 2-chloroethanol under basic conditions to form the oxyethyl intermediate.
Formation of the Diethylazanium Group: The final step involves the reaction of the oxyethyl intermediate with diethylamine in the presence of hydrochloric acid to form the diethylazanium chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process typically includes:
Reactor Setup: Automated reactors with precise temperature and pressure control.
Reagent Addition: Sequential addition of reagents with continuous monitoring.
Purification: Purification of the final product using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The butoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The amino group and the benzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
相似化合物的比较
Similar Compounds
- 2-(4-amino-3-butoxybenzoyl)oxyethyl-diethylazanium;chloride
- 2-(3-amino-4-methoxybenzoyl)oxyethyl-diethylazanium;chloride
- 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride
Uniqueness
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
35288-47-2 |
|---|---|
分子式 |
C17H29ClN2O3 |
分子量 |
344.9 g/mol |
IUPAC 名称 |
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H |
InChI 键 |
BQGDZHDSPHYNHF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




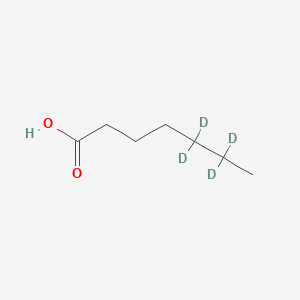
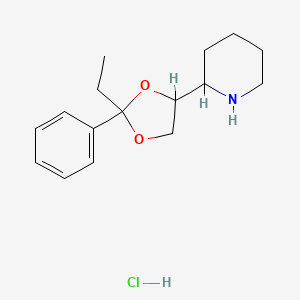


![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
